N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-4-methylbenzamide
Description
This compound is a pyrrole derivative featuring a 2-methoxyethyl group at the N1 position, 4,5-dimethyl substituents on the pyrrole ring, a phenylsulfonyl group at the C3 position, and a 4-methylbenzamide moiety at the C2 position ().
Synthesis of such compounds often involves multi-step organic reactions, including cyclization, sulfonylation, and amidation. For example, highlights the use of enamine reactions and column chromatography for isolating structurally related triazole-sulfonamide hybrids, which may parallel the synthetic routes for this pyrrole derivative.
Properties
Molecular Formula |
C23H26N2O4S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C23H26N2O4S/c1-16-10-12-19(13-11-16)23(26)24-22-21(17(2)18(3)25(22)14-15-29-4)30(27,28)20-8-6-5-7-9-20/h5-13H,14-15H2,1-4H3,(H,24,26) |
InChI Key |
BAMQUSWSIBRKFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C(=C(N2CCOC)C)C)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-4-methylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via a sulfonylation reaction, typically using a sulfonyl chloride reagent.
Attachment of the Benzamide Group: The benzamide group is attached through an amide coupling reaction, often using a coupling reagent like EDCI or DCC.
Methoxyethyl Substitution: The methoxyethyl group is introduced via an alkylation reaction, using a suitable alkylating agent.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-4-methylbenzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrole Cores
N-(1-Benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide ()
- Molecular Formula : C₂₈H₂₇N₃O₆S₂
- Molecular Weight : 565.66 g/mol
- Key Features: Dual sulfonamide groups (benzenesulfonyl and 4-methoxyphenylsulfonyl). Benzyl substituent at N1 and cyano group at C3.
- Comparison: The absence of a 2-methoxyethyl group and the presence of dual sulfonamides distinguish this compound.
Pyrazole and Thiazole Sulfonamides
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide ()
- Molecular Formula: Not explicitly stated, but pyrazole cores with sulfonamide and chlorophenoxy groups suggest a molecular weight of ~400–450 g/mol.
- Key Features: Pyrazole ring with sulfonamide and 3-chlorophenoxy substituents.
- Comparison: The pyrazole core offers distinct electronic properties compared to pyrrole. The chlorophenoxy group may confer higher lipophilicity, affecting membrane permeability.
Naphthyridine and Chromenone Derivatives
Goxalapladib ()
- Molecular Formula : C₄₀H₃₉F₅N₄O₃
- Molecular Weight : 718.80 g/mol
- Key Features :
- 1,8-Naphthyridine core with trifluoromethyl biphenyl and methoxyethyl-piperidine groups.
- Indicated for atherosclerosis treatment.
- Comparison :
- The naphthyridine scaffold and larger molecular weight suggest broader π-π stacking interactions. The methoxyethyl group is shared with the target compound, possibly influencing solubility.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Molecular Weight : 589.1 g/mol (M⁺+1).
- Key Features: Chromenone-pyrazolopyrimidine hybrid with fluorophenyl and sulfonamide groups. Melting point: 175–178°C.
- Comparison: The chromenone moiety introduces aromaticity and planar rigidity, contrasting with the flexible 2-methoxyethyl group in the target compound.
Data Table: Comparative Analysis of Key Compounds
Key Observations
- Structural Flexibility vs. Rigidity: The target compound’s 2-methoxyethyl group may enhance conformational flexibility compared to rigid chromenone or naphthyridine cores in analogues .
- Pharmacological Potential: Methoxyethyl and sulfonamide motifs are recurrent in compounds with reported bioactivity (e.g., goxalapladib ), suggesting possible therapeutic relevance for the target compound.
Biological Activity
N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-4-methylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 364.5 g/mol. The compound features a pyrrole ring substituted with various functional groups, including methoxy and sulfonyl groups, which are crucial for its biological activity.
Mechanisms of Biological Activity
Anticonvulsant Properties
Research has indicated that compounds with similar structural features exhibit anticonvulsant properties. For instance, studies on related N'-benzyl 2-amino acetamides demonstrated significant efficacy in animal models for seizures, suggesting that structural modifications can enhance anticonvulsant activity .
Anti-inflammatory Effects
Preliminary investigations have shown that compounds containing sulfonyl and carboxamide groups can modulate inflammatory pathways. These groups are known to engage in hydrogen bonding with proteins and enzymes, potentially inhibiting pro-inflammatory mediators.
Anticancer Potential
The compound's interaction with various molecular targets suggests potential applications in cancer therapy. The presence of multiple functional groups enhances its reactivity and ability to bind to biological targets involved in tumor growth and proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticonvulsant | Significant reduction in seizure frequency | |
| Anti-inflammatory | Modulation of cytokine release | |
| Anticancer | Inhibition of cell proliferation in vitro |
Case Study: Anticonvulsant Activity
In a study evaluating the anticonvulsant properties of structurally similar compounds, it was found that the ED50 (effective dose for 50% response) for certain derivatives was lower than that of standard treatments like phenobarbital. This indicates a promising therapeutic index for further development .
Case Study: Anti-inflammatory Mechanism
Research focusing on the anti-inflammatory effects revealed that the compound could significantly reduce the levels of pro-inflammatory cytokines in vitro. This suggests a mechanism through which it may exert protective effects against chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
